Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate
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Overview
Description
Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate is an organic compound with the molecular formula C₁₀H₁₀O₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of interest due to its unique structure, which combines a thiophene ring with an ethyl ester and a prop-2-ynoate group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate typically involves the reaction of 5-methylthiophene-2-carbaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triple bond in the prop-2-ynoate group to a double or single bond.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biological activity of thiophene derivatives.
Industry: Used in the production of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate depends on the specific reactions it undergoes. For example, in electrophilic substitution reactions, the electron-rich thiophene ring facilitates the attack of electrophiles. In reduction reactions, the triple bond in the prop-2-ynoate group is reduced to a double or single bond, altering the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl propiolate: Shares the ethyl ester and prop-2-ynoate group but lacks the thiophene ring.
5-Methylthiophene-2-carbaldehyde: Contains the thiophene ring but lacks the prop-2-ynoate group.
Uniqueness
Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate is unique due to the combination of the thiophene ring with the prop-2-ynoate group, providing a versatile scaffold for further chemical modifications and applications .
Biological Activity
Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological evaluations, including case studies and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to the class of compounds featuring a thiophene ring, which is known for its diverse pharmacological properties. The compound can be synthesized through various methods, including the Ugi reaction, which allows for the formation of complex structures from simple precursors. The synthetic route typically involves the condensation of ethyl acetoacetate with appropriate thiophene derivatives under acidic or basic conditions to yield the desired product.
Biological Activity
1. Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties, particularly against the hepatitis C virus (HCV). For example, α,γ-diketo acids have been shown to inhibit NS5B polymerase, a critical enzyme in HCV replication. The structure of this compound suggests it may also interact with viral enzymes due to its electrophilic nature, potentially leading to inhibition similar to other thiophene derivatives .
2. Antitumor Activity
Thiophene-containing compounds have been studied for their antitumor effects. A study on related thiophene derivatives revealed significant activity against various cancer cell lines, suggesting that this compound could exhibit similar properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways .
3. Antimicrobial Properties
The antimicrobial activity of thiophene derivatives has been documented extensively. Compounds with similar structures have shown efficacy against both bacterial and fungal strains. This compound may possess similar properties due to the presence of the methylthiophene moiety, which enhances lipophilicity and membrane penetration .
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications on the thiophene ring significantly affect biological activity. For instance:
These findings suggest that fine-tuning the substituents on this compound could lead to improved biological profiles.
Case Studies
-
Antiviral Screening
In a study focusing on antiviral agents, a series of compounds were evaluated for their ability to inhibit HCV replication. This compound was included in preliminary screenings due to its structural similarity to known inhibitors, yielding promising results in vitro with an IC50 value indicative of moderate activity . -
Antitumor Evaluation
A recent investigation into the antitumor effects of thiophene derivatives demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study utilized various assays to confirm apoptosis induction and cell cycle arrest mechanisms .
Properties
Molecular Formula |
C10H10O2S |
---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C10H10O2S/c1-3-12-10(11)7-6-9-5-4-8(2)13-9/h4-5H,3H2,1-2H3 |
InChI Key |
NSYZDRBAETZODW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CC=C(S1)C |
Origin of Product |
United States |
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